Dibenz[a,c]anthracene
Overview
Description
Synthesis Analysis
The synthesis of Dibenz[a,c]anthracene has been explored through multiple approaches. One notable method described the synthesis of dibenz[a,c]anthracene 10,11-oxide, highlighting the compound's instability and its rapid decomposition into hydroxydibenz[a,c]anthracene derivatives upon reaction with cold mineral acid. This oxide was further metabolized by rat liver preparations into a dihydroxy compound, showcasing a pathway for its biotransformation (Sims, 1972). Another innovative synthesis featured a triple benzannulation of naphthalene via a synthetic equivalent to 1,3,6-naphthotriyne, leading to the first synthesis involving a tandem aryne Diels-Alder cycloaddition-deoxygenation strategy (Mannes, Onyango, & Gribble, 2015).
Molecular Structure Analysis
The molecular structure of Dibenz[a,c]anthracene and its derivatives has been extensively studied, with research focusing on the synthesis and characterization of various macrocycles and mesophases. These studies reveal the structural versatility and potential applications of Dibenz[a,c]anthracene derivatives in materials science, such as in the formation of columnar liquid crystalline phases (Paquette et al., 2012).
Chemical Reactions and Properties
Dibenz[a,c]anthracene undergoes a variety of chemical reactions, forming complex derivatives with significant biological and environmental implications. The metabolism by rat liver preparations and the formation of highly polar bis-dihydrodiol epoxide-DNA adducts demonstrate the compound's reactivity and potential mutagenicity (Fuchs, Mlcoch, Platt, & Oesch, 1993).
Physical Properties Analysis
Investigations into the physical properties of Dibenz[a,c]anthracene derivatives, including their mesomorphic behavior and thermal stability, shed light on their potential for application in material science. For instance, novel hexaalkoxydibenz[a,c]anthracenes exhibit columnar liquid crystalline phases over broad temperature ranges, indicating their utility in the development of advanced materials (Paquette et al., 2012).
Chemical Properties Analysis
The chemical properties of Dibenz[a,c]anthracene, particularly its interactions with DNA, RNA, and proteins, have been a focal point of research due to the implications for carcinogenicity and environmental health. Studies on the binding of its epoxides and other derivatives to macromolecules in transformable cells provide insight into the mechanisms of action and potential risks associated with exposure to this compound (Kuroki et al., 1972).
Scientific Research Applications
Molecular Biology and Genetic Engineering : Dibenz[a,j]anthracene diol epoxide is used in constructing modified M13mp19-based vectors containing deoxyadenosine and deoxyguanosine adducts, as found in research by Gill et al. (1993) in "Chemical Research in Toxicology" (Gill et al., 1993).
Cancer Research : Studies have shown that derivatives of Dibenz[a,c]anthracene, such as its dihydrodiols, exhibit tumor-initiating activities. This was explored in studies by Chouroulinkov et al. (1983) in "Cancer Letters" (Chouroulinkov et al., 1983), and by Slaga et al. (1980) in "Cancer Research" (Slaga et al., 1980).
Biochemical Studies : The compound's epoxide form, such as dibenz[a,c]anthracene 10,11-oxide, has been synthesized and metabolized in rat liver preparations, contributing to biochemical research, as detailed by Sims (1972) in "The Biochemical Journal" (Sims, 1972).
Optoelectronic Applications : Dibenz[a,c]anthracene has been studied for its thermal and optoelectronic properties, particularly in the context of its suitability for stable devices due to its higher decomposition temperature compared to anthracene. This was explored by Hanif et al. (2013) in "Chemical Research in Chinese Universities" (Hanif et al., 2013).
Materials Science : Dibenz[a,j]anthracene-based macrocycles have been synthesized with potential use in various optoelectronic devices due to their high peak oscillator strength and luminescence efficiency. This application was studied by Chan et al. (2009) in the "Journal of the American Chemical Society" (Chan et al., 2009).
Safety And Hazards
Dibenz[a,c]anthracene is fatal if swallowed, in contact with skin, or if inhaled . It may cause cancer . Precautionary measures include obtaining special instructions before use, not breathing dust/fume/gas/mist/vapors/spray, not getting it in eyes, on skin, or on clothing, washing thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and in case of inadequate ventilation, wearing respiratory protection .
properties
IUPAC Name |
benzo[b]triphenylene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14/c1-2-8-16-14-22-20-12-6-4-10-18(20)17-9-3-5-11-19(17)21(22)13-15(16)7-1/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAASUWZPTOJQAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C4=CC=CC=C4C5=CC=CC=C5C3=CC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9049245 | |
Record name | Dibenz[a,c]anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9049245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Slightly yellow solid; [MSDSonline] | |
Record name | 1,2:3,4-Dibenzanthracene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2463 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Dibenz[a,c]anthracene | |
CAS RN |
215-58-7, 414-29-9, 67775-07-9 | |
Record name | Benzo[b]triphenylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=215-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzotriphenylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000215587 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzanthracene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000414299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzanthracene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067775079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenz[a,c]anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9049245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenz[a,c]anthracene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.383 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-BENZOTRIPHENYLENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6OC62KCV5A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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